molecular formula C18H26N8O3 B2424128 ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate CAS No. 1448065-35-7

ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate

Cat. No. B2424128
CAS RN: 1448065-35-7
M. Wt: 402.459
InChI Key: ULQOIKANTLLTRD-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring. The exact structure would depend on the positions of the various substituents .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, but the specific reactions would depend on the functional groups present in the molecule. For example, they can react with hydrazonoyl halides to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the triazole and pyrimidine rings in the molecule could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds with Biological Activities

Research has focused on the synthesis of novel compounds with potential biological activities, including antihypertensive agents and antimicrobial properties. For instance, a study by Bayomi et al. (1999) reported the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with promising antihypertensive activity, highlighting the relevance of similar chemical structures in developing therapeutic agents (Bayomi et al., 1999). Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives has been explored for their scientific explanations and potential reactions, indicating a broad interest in harnessing the chemical framework of such compounds for varied biological applications (Mohamed, 2021).

Development of New Synthetic Methodologies

The research also delves into developing new synthetic methodologies and improving existing ones. For example, Khaligh et al. (2020) introduced a new additive for the eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives, demonstrating an innovative approach to synthetic chemistry that prioritizes green chemistry principles (Khaligh et al., 2020).

Antimicrobial Activity Research

The antimicrobial potential of compounds within this chemical class has been a significant focus. For instance, Mabkhot et al. (2016) synthesized thiophene-based heterocycles, including derivatives with potential antimicrobial agents, indicating the compound's utility in addressing microbial resistance (Mabkhot et al., 2016).

properties

IUPAC Name

ethyl 4-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N8O3/c1-3-26-16-14(22-23-26)15(19-11-20-16)25-9-12(10-25)17(27)21-13-5-7-24(8-6-13)18(28)29-4-2/h11-13H,3-10H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQOIKANTLLTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCN(CC4)C(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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